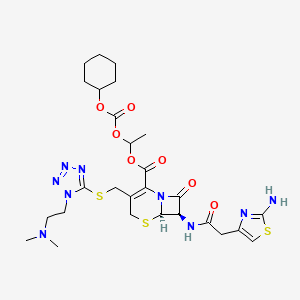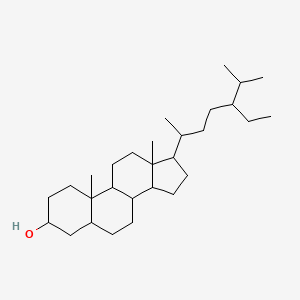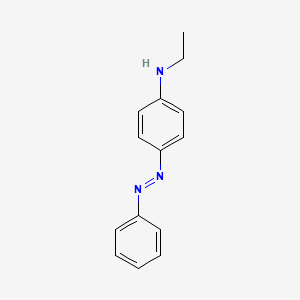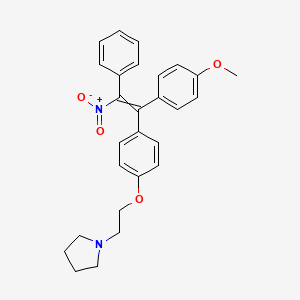![molecular formula C16H20N2O2 B1215250 6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide](/img/structure/B1215250.png)
6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[43003,7]nonane-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often involves stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions or cellular processes.
Medicine: Investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: Utilized in the production of materials, coatings, or other specialized products.
作用機序
The mechanism by which 6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Compounds similar to 6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide include those with analogous structures or functional groups. Examples might include other organic molecules used in similar applications or with comparable reactivity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain targets. These characteristics make it particularly valuable for specific research or industrial applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-14-10-20-16(8-11(14)5-6-15(14,16)2)13(19)18-12-4-3-7-17-9-12/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,18,19) |
InChIキー |
NQOTWEWBZJOSEX-UHFFFAOYSA-N |
SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4=CN=CC=C4)C |
正規SMILES |
CC12CCC3C1(COC2(C3)C(=O)NC4=CN=CC=C4)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B1215184.png)





![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)
